5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone

Descripción

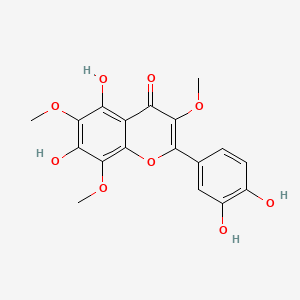

5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone is a polymethoxylated flavonoid characterized by hydroxyl groups at positions 5, 7, 3', and 4', and methoxy groups at positions 3, 6, and 8 on its flavone backbone. This compound has been identified in plants such as Arum palaestinum and Scutellaria planipes, where it exhibits diverse biological activities, including analgesic properties and inhibitory effects on enzymes like 5-lipoxygenase .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O9/c1-24-16-11(21)10-12(22)17(25-2)14(7-4-5-8(19)9(20)6-7)27-15(10)18(26-3)13(16)23/h4-6,19-21,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOSHVWNBJZOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977019 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61451-85-2 | |

| Record name | NSC 618933 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061451852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,3',4'-TETRAHYDROXY-3,6,8-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA2ZC95Z9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone typically involves the methylation of corresponding hydroxyl groups on a flavonoid backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards .

Análisis De Reacciones Químicas

Types of Reactions

5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the flavonoid structure can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Antioxidant Properties

THMTF exhibits strong antioxidant activity due to its multiple hydroxyl groups which can donate hydrogen atoms to neutralize free radicals. This property is crucial for protecting cells from oxidative stress associated with chronic diseases such as cancer and cardiovascular disorders.

Key Findings:

- Studies demonstrate that THMTF effectively scavenges free radicals in various cellular models.

- Its antioxidant capacity is significantly higher compared to other flavonoids like quercetin and luteolin.

Anti-inflammatory Effects

Research indicates that THMTF can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This modulation of inflammatory pathways suggests its potential use in treating inflammatory diseases.

Case Study:

In vitro studies showed that THMTF reduced the expression of inflammatory markers in macrophage cell lines.

Anticancer Potential

THMTF has been explored for its anticancer properties. It has shown promise in inducing apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Experimental Evidence:

- In vitro studies on breast cancer cell lines (e.g., MCF-7) indicated a dose-dependent reduction in cell viability upon treatment with THMTF.

- In vivo studies demonstrated that THMTF administration led to significant reductions in tumor size and weight in animal models .

Antioxidant Activity

The compound's hydroxyl groups play a vital role in its antioxidant activity by neutralizing free radicals and protecting cellular components from oxidative damage.

Anti-inflammatory Activity

THMTF inhibits the activation of NF-kB signaling pathways which are crucial for the expression of inflammatory genes.

Anticancer Activity

The compound induces apoptosis via activation of caspases and modulation of Bcl-2 family proteins, impacting cancer cell survival .

Mecanismo De Acción

The mechanism of action of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of this compound and Analogous Flavonoids

Key Observations:

Substitution Patterns and Bioactivity :

- The 3',4'-dihydroxy motif in the target compound is critical for 5-lipoxygenase inhibition, as seen in Scutellaria planipes derivatives . In contrast, analogs with 4'-hydroxy substitutions (e.g., 5,7,4'-trihydroxy-3,6,8-trimethoxyflavone) exhibit insecticidal properties but lower enzymatic affinity .

- Methoxy groups at positions 6 and 8 are conserved in many analogs, suggesting a role in stabilizing molecular interactions. For example, this compound and its commercial analog (T124548) share this feature .

Species-Specific Distribution :

- The compound 5,7,4′,5′-Tetrahydroxy-3,6,2′-trimethoxyflavone is unique to Dodonaea viscosa, highlighting species-dependent biosynthesis pathways .

Pharmacological Implications :

- Methoxy-rich analogs (e.g., 5-Hydroxy-3,7,3',4'-tetramethoxyflavone) demonstrate enhanced bioavailability for muscle hypertrophy, whereas hydroxy-rich variants (e.g., Filifolin from Baccharis boliviensis) show apoptotic activity .

Research Findings and Analytical Data

Spectroscopic Identification

- NMR and MS : The target compound and its analogs are distinguished using ¹H-NMR, ¹³C-NMR, and mass spectrometry. For instance, 5,7,4′,5′-Tetrahydroxy-3,6,2′-trimethoxyflavone from D. viscosa was confirmed via HMBC and HSQC correlations .

- UV Spectral Data : Hydroxyl and methoxy group arrangements influence UV absorption maxima, aiding differentiation. For example, compounds with 5,7-dihydroxy-6,8-dimethoxy substitutions (e.g., Artemisia frigida derivatives) show λmax ~340 nm .

Actividad Biológica

5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone (THMTF) is a flavonoid compound recognized for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and significant biological effects based on recent research findings.

THMTF is characterized by its unique arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. The molecular formula is , with a molecular weight of 376.31 g/mol .

Key Features:

- Hydroxyl Groups : Contribute to antioxidant capacity.

- Methoxy Groups : Enhance stability and bioavailability.

The biological activity of THMTF can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl groups in THMTF can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .

- Anti-inflammatory Activity : THMTF inhibits the production of pro-inflammatory cytokines and enzymes, which reduces inflammation. It has been shown to affect pathways such as the PI3K/Akt signaling pathway .

- Anticancer Activity : Research indicates that THMTF may induce apoptosis in cancer cells through modulation of various signaling pathways .

Antioxidant Properties

THMTF has demonstrated significant antioxidant activity in various studies. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases.

Anti-inflammatory Effects

Research has shown that THMTF can downregulate inflammatory markers in vitro. For instance, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory responses .

Anticancer Potential

THMTF exhibits promising anticancer properties:

- Cell Lines Tested : Various cancer cell lines have been utilized to assess the cytotoxic effects of THMTF.

- Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

In Vitro Studies

A study highlighted the efficacy of THMTF against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications .

In Vivo Studies

In animal models, THMTF administration resulted in significant reductions in tumor size and weight compared to control groups. The mechanism involved modulation of key oncogenic pathways .

Comparative Analysis with Similar Compounds

The following table compares THMTF with other flavonoids regarding their biological activities:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.